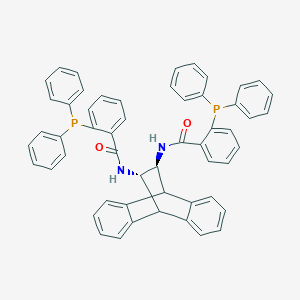

(S,S)-ANDEN-Phenyl Trost Ligand

描述

(S,S)-ANDEN-Phenyl Trost Ligand is a chiral ligand developed by Barry Trost and his research group. It is widely used in asymmetric catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This ligand is known for its high enantioselectivity and efficiency in forming chiral centers, making it a valuable tool in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-ANDEN-Phenyl Trost Ligand typically involves the amidation of 2-diphenylphosphinylbenzoic acid with (S,S)-diaminocyclohexane. The reaction is promoted by stoichiometric carbonyldiimidazole (CDI) and catalytic imidazole hydrochloride. The product is isolated as a white solid with high enantiomeric excess (ee) by simple filtration without the need for column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up to kilogram quantities. The process involves the same amidation reaction, optimized for large-scale production to ensure high yield and purity .

化学反应分析

Mechanistic Insights

The ligand’s effectiveness arises from its coordination with palladium to form a π-allyl palladium complex , which governs stereochemical outcomes through:

-

Hydrogen bonding : The amide proton stabilizes transition states via intramolecular interactions with substrates .

-

Steric effects : Bulky aryl groups enforce a chiral environment, directing nucleophilic attack to specific faces of the π-allyl intermediate.

-

Ion-pair intermediacy : Scrambling experiments confirm fast enolate exchange, supporting an outer-sphere mechanism in decarboxylative reactions .

Comparative Performance in Catalytic Systems

The ligand’s efficacy is contextualized against other Trost-type ligands in asymmetric transformations:

Key observations :

-

The ligand underperforms in dearomatization compared to DACH-naphthyl analogs but excels in DAAA due to optimized steric bulk .

-

Enantioselectivity varies significantly with substrate electronics, emphasizing the ligand’s sensitivity to nucleophile hardness .

Decarboxylative Asymmetric Allylic Alkylation

In a study by Guiry et al., the ligand enabled the synthesis of α-quaternary cycloketones from β-keto esters (e.g., 16a →18a ). Key findings:

-

83% ee achieved using (S,S)-ANDEN-Phenyl (L4), outperforming DACH-phenyl ligands .

-

Stereochemical outcomes were independent of enolate geometry (E/Z), suggesting rapid Pd-mediated isomerization .

Dearomatization of Acylphloroglucinol Derivatives

Computational studies revealed that the ligand’s amide proton facilitates hydrogen-bond-directed dearomatization , yielding polycyclic products with 24% ee . While modest, this highlights its potential in complex scaffold synthesis.

Limitations and Optimization Strategies

-

Substrate scope : Poor performance with stabilized ("soft") enolates (e.g., malonates) .

-

Solvent effects : Reactions in acetonitrile show higher enantioselectivity than THF or DCM .

-

Additives : Water tolerance up to 20 equiv. without yield/ee loss, confirming robustness in protic media .

Industrial and Pharmaceutical Relevance

The ligand has been scaled to kilogram quantities for synthesizing chiral intermediates in pharmaceuticals, including:

科学研究应用

Asymmetric Catalysis

Palladium-Catalyzed Reactions

(S,S)-ANDEN-Phenyl Trost Ligand is predominantly used in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions are essential for producing chiral centers in organic molecules, which are vital for drug development and synthesis. The ligand enhances the enantioselectivity of these reactions, allowing for the production of compounds with high optical purity.

Case Study: Synthesis of Natural Products

A notable application was reported by Stoltz et al., where this compound was utilized to synthesize Aspidosperma alkaloids, achieving yields of up to 98% with an enantiomeric excess greater than 99% . This demonstrates the ligand's effectiveness in producing complex natural products with high stereochemical precision.

Dearomatization Reactions

The ligand has been effectively employed in dearomatization reactions, converting aromatic compounds into more complex structures. A computational study indicated that this compound provided significant enantioselectivity in reactions involving acylphloroglucinol derivatives, yielding polycyclic compounds with high ee values .

Industrial Applications

In industrial settings, this compound is utilized for the production of high-purity chiral intermediates. These intermediates are crucial in various applications, including pharmaceuticals and fine chemicals manufacturing. The ability to scale the synthesis of this ligand to kilogram quantities makes it suitable for industrial use .

作用机制

The mechanism of action of (S,S)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium complex. The ligand coordinates with the palladium catalyst, facilitating the oxidative addition of the allylic substrate. This complex is then attacked by a nucleophile, resulting in the formation of the substituted product with high enantioselectivity .

相似化合物的比较

Similar Compounds

- (S,S)-DACH-Phenyl Trost Ligand

- (R,R)-DACH-Phenyl Trost Ligand

- (S,S)-Cy-DIOP Ligand

Uniqueness

(S,S)-ANDEN-Phenyl Trost Ligand is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. Compared to other similar ligands, it offers superior control over diastereoselectivity and enantioselectivity, making it a preferred choice in many synthetic applications .

生物活性

The (S,S)-ANDEN-phenyl Trost ligand is a chiral phosphine ligand used primarily in palladium-catalyzed asymmetric reactions. Its significance lies in its ability to facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical synthesis and other fields requiring high stereochemical precision. This article explores the biological activity of the this compound, including its mechanisms of action, applications in synthetic chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its role in asymmetric catalysis. The ligand forms a complex with palladium, which then interacts with substrates to promote reactions such as allylic alkylation and dearomatization. The stereochemical outcome is influenced by the ligand's ability to stabilize specific transition states through hydrogen bonding and steric interactions.

- Hydrogen Bonding : The amide proton of the ligand can form intramolecular hydrogen bonds with substrates, enhancing selectivity during reactions .

- Steric Effects : The bulky aryl groups of the ligand create a sterically hindered environment that favors the formation of specific enantiomers .

Asymmetric Allylic Alkylation

One prominent application of the this compound is in palladium-catalyzed asymmetric allylic alkylation reactions. Research has shown that this ligand can achieve high enantioselectivity in the synthesis of complex natural products.

- Study Example : In a study by Stoltz et al., the this compound was employed to synthesize Aspidosperma alkaloids, achieving yields up to 98% with enantiomeric excess (ee) greater than 99% .

Dearomatization Reactions

The ligand has also been utilized in dearomatization reactions, where it facilitates the conversion of aromatic compounds into more complex structures.

- Research Findings : A computational study indicated that the this compound provided significant enantioselectivity in reactions involving acylphloroglucinol derivatives, yielding polycyclic compounds with high ee values .

Table 1: Performance Comparison of Trost Ligands

| Entry | Ligand Type | Yield [%] | Enantiomeric Excess [%] |

|---|---|---|---|

| 1 | (S,S)-DACH-phenyl Trost (L1) | 72 | 99 |

| 2 | (R,R)-DACH-phenyl Trost (L2) | 81 | -97 |

| 3 | (S,S)-DPEDA-phenyl Trost (L3) | 63 | 86 |

| 4 | (S,S)-DACH-naphthyl Trost (L4) | 0 | -- |

| 5 | (S,S)-ANDEN-phenyl Trost (L5) | 44 | -24 |

*Data derived from various studies on ligand performance in asymmetric catalysis .

属性

IUPAC Name |

2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZNCOFLFMFHP-VRNAFJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451542 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-65-4 | |

| Record name | (S,S)-ANDEN-Phenyl Trost Ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。